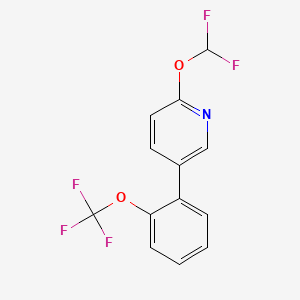

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine

説明

特性

IUPAC Name |

2-(difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO2/c14-12(15)20-11-6-5-8(7-19-11)9-3-1-2-4-10(9)21-13(16,17)18/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWORZGWGBIMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)OC(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744603 | |

| Record name | 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261836-74-1 | |

| Record name | 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination-Fluorination Sequences

A widely adopted approach involves substituting chlorine atoms with fluorinated alkoxy groups. For example, in the synthesis of analogous trifluoromethoxy-substituted pyrazines, hydroxypyrazine is treated with thiophosgene to form a chlorinated intermediate, which subsequently undergoes fluorination using antimony trifluoride (SbF₃) or silver tetrafluoroborate (AgBF₄). Applied to pyridine systems, this method could proceed as follows:

-

Chlorination : React 5-hydroxy-2-(trifluoromethoxy)pyridine with thiophosgene (CSCl₂) to yield 2-chloro-5-(trifluoromethoxy)pyridine.

-

Fluorination : Treat the chlorinated intermediate with SbF₃ or AgBF₄ to replace chlorine with difluoromethoxy (-OCHF₂).

Key Reaction Conditions :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | Thiophosgene | 0–25°C | 3–6 h | ~70% |

| Fluorination | SbF₃ | 145–160°C | 5–6 h | ~65% |

This method’s efficacy hinges on the halogen exchange agent’s reactivity, with AgBF₄ offering milder conditions but higher costs.

Use of Dibromodifluoromethane in Alkylation

Dibromodifluoromethane (CBr₂F₂) serves as a difluoromethoxylation agent in the presence of strong bases. For instance, 5-hydroxypyridine derivatives react with CBr₂F₂ under basic conditions to form 5-(difluoromethoxy)pyridine intermediates, which are then coupled with 2-(trifluoromethoxy)phenylboronic acid via Suzuki-Miyaura reactions.

Mechanistic Insight :

The base deprotonates the hydroxyl group, generating a phenoxide ion that attacks CBr₂F₂, displacing bromide and forming the difluoromethoxy group. Subsequent coupling introduces the aryl moiety.

Nucleophilic Substitution Approaches

Difluoromethoxy Group Installation

Difluoromethoxide (CHF₂O⁻), though weakly nucleophilic, can displace leaving groups (e.g., Cl, Br) on pyridine rings when generated in situ. A patented method for 2-aminopyridine derivatives demonstrates that using polar aprotic solvents like DMF and elevated temperatures (80–120°C) enhances substitution efficiency.

Example Protocol :

-

React 2-chloro-5-(trifluoromethoxy)pyridine with potassium difluoromethoxide (KOCHF₂) in DMF at 100°C for 12 h.

Challenges :

Trifluoromethoxy Group Installation

Trifluoromethoxylation remains notoriously difficult due to the poor availability of trifluoromethoxide (CF₃O⁻). Indirect methods, such as the deoxyfluorination of trichloromethoxy precursors, offer a workaround. For example:

-

Introduce a trichloromethoxy (-OCCl₃) group via nucleophilic substitution.

-

Treat with hydrogen fluoride (HF) or SF₄ to replace chlorines with fluorines.

Reaction Equation :

This method achieves ~60% yield but requires specialized equipment to handle corrosive HF.

Coupling Reactions for Aryl Group Introduction

Suzuki-Miyaura cross-coupling provides a robust route to attach the 2-(trifluoromethoxy)phenyl group to the pyridine ring. A bromine or iodine atom at the pyridine’s 5-position serves as the coupling site.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: Dioxane/H₂O mixture

-

Temperature: 80–100°C

Example :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halogen Exchange | High regioselectivity | Requires toxic reagents (SbF₃, HF) | 60–70% |

| Nucleophilic Substitution | Direct functionalization | Low efficiency for -OCF₃ | 50–65% |

| Suzuki Coupling | Mild conditions, scalability | Requires pre-halogenated intermediates | 70–85% |

The Suzuki coupling route stands out for its scalability and compatibility with diverse aryl groups, making it preferable for industrial applications.

Industrial-Scale Considerations

Large-scale synthesis demands cost-effective catalysts and solvent recovery systems. Raney nickel, used in hydrogenation steps, offers recyclability but poses safety risks due to pyrophoric properties. Continuous-flow reactors mitigate these issues by enhancing heat dissipation and reducing reaction volumes .

化学反応の分析

Types of Reactions

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

科学的研究の応用

Medicinal Chemistry

The incorporation of fluorine into organic molecules has been shown to enhance their pharmacokinetic properties. In the case of 2-(difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its fluorinated structure may enhance membrane permeability and bioavailability, making it a candidate for further development as an anticancer agent .

- Neurological Disorders : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety .

Fluorinated Ligands in Coordination Chemistry

Due to its unique electronic properties, 2-(difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine can serve as a ligand in coordination complexes:

- Metal Complexes : Research has indicated that fluorinated ligands can stabilize metal ions in various oxidation states, which is crucial for catalysis and materials science applications .

Material Science

Fluorinated compounds are known for their stability and resistance to solvents:

- Polymer Synthesis : This compound can be utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. Such materials are valuable in coatings and insulation applications .

Case Study 1: Anticancer Properties

A study conducted on a series of fluorinated pyridine derivatives, including 2-(difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Coordination Chemistry

Research on the coordination behavior of fluorinated ligands revealed that 2-(difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine forms stable complexes with transition metals such as palladium and platinum. These complexes showed promise in catalyzing cross-coupling reactions, highlighting their utility in organic synthesis.

作用機序

The mechanism by which 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent placement, fluorination patterns, and heterocyclic systems. Key comparisons include:

Table 1: Key Structural and Physical Properties of Analogous Compounds

*Similarity scores from and , calculated using structural fingerprinting.

生物活性

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine, with the CAS number 1261836-74-1, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by multiple fluorine substituents, which are known to influence pharmacological properties. This article aims to synthesize the available data on its biological activity, including case studies and research findings.

- Molecular Formula : C13H8F5NO2

- Molecular Weight : 305.20 g/mol

- CAS Number : 1261836-74-1

Biological Activity Overview

The biological activity of 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been explored in various contexts, primarily focusing on its anti-cancer and antimicrobial properties. The presence of fluorine atoms is often associated with enhanced biological activity due to their electronegative nature, which can improve binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown potent inhibition of cell proliferation in leukemia models. Specifically, compounds that incorporate trifluoromethoxy groups have been noted for their effectiveness against L1210 mouse leukemia cells, with IC50 values in the nanomolar range, suggesting that 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine may exhibit comparable activity against similar cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. In vitro studies have demonstrated that fluorinated compounds can enhance antibacterial efficacy. For example, modifications involving trifluoromethyl groups have been linked to improved activity against Gram-positive bacteria. The introduction of fluorine atoms can alter the electronic properties of the molecule, facilitating better interaction with bacterial targets .

Table 1: Summary of Biological Activities

| Activity Type | Model Organism | IC50/Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Anticancer | L1210 mouse leukemia | Nanomolar range | Inhibition of cell proliferation |

| Antimicrobial | Gram-positive bacteria | Varies (sub-micromolar range) | Disruption of bacterial cell wall synthesis |

Detailed Research Findings

- Anticancer Studies : A study evaluating the effects of various fluorinated pyridine derivatives showed significant growth inhibition in L1210 cells, indicating that similar mechanisms may be at play for 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine .

- Antimicrobial Efficacy : Research on related compounds demonstrated strong antibacterial activity against five Gram-positive bacteria. The introduction of fluorine was shown to enhance drug binding and penetration into biofilms, which are critical factors in bacterial resistance .

- Structure-Activity Relationship (SAR) : Studies suggest that the positioning of fluorine substituents plays a crucial role in enhancing biological activity. For instance, compounds with para-substituted trifluoromethyl groups exhibited significantly higher potency compared to their non-fluorinated analogs .

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyridine core with difluoromethoxy and trifluoromethoxy substituents?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce aryl groups. For example:

- Step 1: Prepare a boronic ester intermediate (e.g., 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) via halogenation and subsequent borylation.

- Step 2: Couple with 2-(trifluoromethoxy)phenyl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in a mix of toluene/water with Na₂CO₃ as base .

Key considerations: Optimize reaction temperature (80–100°C) and ligand choice to minimize dehalogenation side reactions.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- 19F NMR : Resolves trifluoromethoxy (-OCF₃, δ ~ -55 to -58 ppm) and difluoromethoxy (-OCF₂H, δ ~ -80 ppm) groups.

- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and detects impurities. Use C18 columns with acetonitrile/water gradients .

- X-ray crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced: How can computational modeling predict this compound’s binding affinity to mTOR or related kinase targets?

Answer:

- Virtual screening : Use docking software (e.g., AutoDock Vina) with mTOR’s ATP-binding pocket (PDB: 4JSV). Focus on hydrogen bonding with Val2240 and hydrophobic interactions with Ile2163 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with experimental IC₅₀ values from kinase inhibition assays .

Note: Discrepancies between predicted and observed activity may arise from solvation effects or protein flexibility.

Advanced: How to address contradictions between in vitro cytotoxicity and in vivo efficacy data?

Answer:

- In vitro limitations : Check cell line specificity (e.g., RPMI8226 vs. H929 myeloma cells) and assay conditions (e.g., serum-free media may reduce bioavailability) .

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse models) to identify metabolic degradation (e.g., CYP3A4-mediated oxidation of pyridine ring) .

Mitigation: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Basic: What are the optimal storage conditions to prevent decomposition?

Answer:

- Storage : Under inert gas (N₂/Ar) at -20°C in amber vials. Avoid exposure to moisture (use molecular sieves) and light .

- Decomposition risks : Hydrolysis of difluoromethoxy groups in acidic/basic conditions. Monitor via 19F NMR for degradation peaks .

Advanced: How do substituent electronic effects influence binding to fluorinated targets?

Answer:

- Trifluoromethoxy (-OCF₃) : Enhances π-stacking with aromatic residues (e.g., Phe2109 in kinases) and improves membrane permeability via lipophilicity (logP ~3.2) .

- Difluoromethoxy (-OCF₂H) : Balances electronegativity and steric bulk. Compare with -OCH₂CF₃ analogs to assess hydrogen-bonding capacity .

SAR tip : Replace -OCF₃ with -SCF₃ to evaluate thioether effects on potency .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill management : Neutralize with alkaline silica gel. Avoid incineration due to potential HF release .

Advanced: Can isotopic labeling (e.g., ¹⁸F) aid in pharmacokinetic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。